molecular formula C4H8O4 B12390990 (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Cat. No.: B12390990
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IFJJVGSYSA-N
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Description

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.

    Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.

    Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.

    Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.

    (2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.

    (2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.

Uniqueness

The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2S,3R)-2,3,4-trihydroxy(213C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1

InChI Key

YTBSYETUWUMLBZ-IFJJVGSYSA-N

Isomeric SMILES

C([C@H]([13C@@H](C=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

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